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Compound of Interest

Compound Name: Topoisomerase inhibitor 3

Cat. No.: B15138130 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

Topoisomerase III (Topo III) relaxation assays.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses common issues and artifacts encountered during Topo III relaxation

assays in a question-and-answer format.

Q1: Why do I see no relaxation of my supercoiled DNA substrate?

A1: Complete lack of DNA relaxation can stem from several factors related to the enzyme,

reaction conditions, or the substrate itself.

Inactive Enzyme:

Improper Storage: Ensure the enzyme has been stored at the correct temperature

(typically -20°C or below) and in a buffer that maintains its stability.

Degradation: Repeated freeze-thaw cycles can lead to a loss of enzymatic activity. Aliquot

the enzyme into smaller volumes for single-use.
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Incorrect Dilution: The enzyme may have been over-diluted. Prepare fresh dilutions in the

recommended dilution buffer immediately before setting up the reaction.

Suboptimal Reaction Conditions:

Missing Divalent Cations: Topo III, like other Type IA topoisomerases, requires a divalent

metal ion, typically Mg²⁺, for catalysis. Ensure your reaction buffer contains an optimal

concentration of Mg²⁺ (typically 1-10 mM).[1][2]

Incorrect Temperature: While many topoisomerase assays are performed at 37°C, some

forms of Topo III, such as that from Bacillus cereus, exhibit optimal activity at higher

temperatures (e.g., 52°C).[1] Consult the manufacturer's data sheet for the optimal

temperature for your specific enzyme.

Incorrect pH: The pH of the reaction buffer should be within the optimal range for the

enzyme, which is typically around pH 8.0.[3][4]

Problem with DNA Substrate:

Nuclease Contamination: If your DNA preparation is contaminated with nucleases, the

supercoiled substrate may be degraded, which can be observed as an increase in nicked

or linear DNA.[5]

Inhibitors in DNA Preparation: Contaminants from the DNA purification process (e.g.,

detergents, high salt concentrations) can inhibit enzyme activity.

Q2: My gel shows a smear in the lane with the Topo III reaction. What does this indicate?

A2: Smearing in the gel lane is often indicative of nuclease contamination.

Nuclease Activity: Contaminating nucleases in your enzyme preparation or reaction buffer

can randomly nick and degrade the plasmid DNA, resulting in a smear of DNA fragments of

various sizes.[5]

Troubleshooting:

Use a fresh, high-quality preparation of Topo III.
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Ensure all buffers and water are nuclease-free.

Include a "DNA only" control incubated in the reaction buffer to check for nuclease

contamination in the buffer components.

Q3: I see an increase in the open-circular (nicked) DNA band in my reaction. What is the

cause?

A3: An increase in the amount of open-circular (OC) DNA, which is the slower-migrating band

above the supercoiled (SC) form, is typically due to nuclease contamination.[5]

Nicking Activity: Nucleases introduce single-strand breaks (nicks) into the supercoiled

plasmid, causing it to relax into the OC form.

Troubleshooting:

Run a control reaction with your enzyme preparation and a DNA substrate that is

sensitive to nicking to assess the level of nuclease contamination.

If contamination is suspected, consider repurifying the enzyme or obtaining a new

batch.

Q4: The relaxed DNA bands are running at a similar position to the supercoiled DNA. Why is

this happening?

A4: This is a classic sign of the presence of an intercalating agent in your gel or running buffer.

[5]

Intercalator Effects: DNA intercalators, such as ethidium bromide or chloroquine, can alter

the mobility of DNA in the gel. When present in the gel or running buffer, they can cause

relaxed topoisomers to migrate faster, closer to the position of the negatively supercoiled

plasmid.[5]

Troubleshooting:

Ensure your gel tanks and running buffers are free of intercalating agents. It is best

practice to stain the gel after electrophoresis.
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If your protocol requires the presence of an intercalator (e.g., chloroquine gels for

resolving topoisomers), be aware of its effect on DNA migration.

Q5: Why does my Topo III seem less efficient at relaxation compared to Topo I in a bulk assay?

A5: In bulk experiments, E. coli Topoisomerase I is generally more efficient at DNA relaxation

than E. coli Topoisomerase III.[3][4] This is due to differences in their reaction kinetics.

Kinetic Properties:

Topo I: Relaxes DNA in slow, processive runs with short pauses before initiation.[4]

Topo III: Relaxes DNA in fast, processive runs but has long pauses before initiating a run.

[4]

The combination of these properties results in Topo I having a faster overall relaxation rate

in bulk assays.[4]

Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical E. coli Topoisomerase

III relaxation assay.
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Parameter
Recommended
Value/Range

Notes

Enzyme Concentration 50-1000 ng per reaction

The optimal amount should be

determined empirically through

titration.

DNA Substrate 200 ng of supercoiled pBR322
Other supercoiled plasmids

can also be used.

Reaction Volume 10 - 30 µL

Tris-HCl (pH 8.0) 50 mM

NaCl 120 mM

MgCl₂ 1 - 10 mM
Essential for Topo III activity.[1]

[2]

Incubation Temperature 37°C (for E. coli Topo III)

Optimal temperature may vary

for Topo III from other

organisms.[1]

Incubation Time 30 - 60 minutes

Experimental Protocols
Standard Topoisomerase III Relaxation Assay Protocol
This protocol is adapted for a typical relaxation assay using E. coli Topoisomerase III.

Materials:

Purified Topoisomerase III

Supercoiled plasmid DNA (e.g., pBR322)

10x Topo III Reaction Buffer (500 mM Tris-HCl pH 8.0, 1.2 M NaCl, 10 mM MgCl₂)

Enzyme Dilution Buffer (specific to the enzyme, consult manufacturer's guidelines)
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Stop Buffer/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, 0.5

mg/ml bromophenol blue)[5]

Chloroform/iso-amyl alcohol (24:1)

Nuclease-free water

Agarose

TAE or TBE running buffer

DNA stain (e.g., ethidium bromide)

Procedure:

On ice, prepare a master mix for the reactions. For each 30 µL reaction, combine:

3 µL of 10x Topo III Reaction Buffer

0.5 µg of supercoiled pBR322 DNA

Nuclease-free water to a final volume of 27 µL.

Aliquot 27 µL of the master mix into pre-chilled microcentrifuge tubes.

Prepare serial dilutions of Topoisomerase III in the appropriate dilution buffer.

Add 3 µL of the diluted enzyme (or dilution buffer for the 'no enzyme' control) to each tube.

Gently mix the contents and incubate at 37°C for 30 minutes.

Stop the reaction by adding 30 µL of chloroform/iso-amyl alcohol (24:1) and 30 µL of Stop

Buffer.[5]

Vortex briefly and centrifuge at high speed for 2 minutes to separate the aqueous and

organic phases.

Carefully load 20-30 µL of the upper aqueous phase onto a 1% agarose gel.
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Perform electrophoresis in TAE or TBE buffer at a low voltage (e.g., 80-90V) for 2-3 hours to

achieve good separation of topoisomers.[5]

Stain the gel with a suitable DNA stain, destain if necessary, and visualize using a gel

documentation system.

Visualizations
Experimental Workflow for Topoisomerase III Relaxation
Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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